molecular formula C30H34O5 B12710100 Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester CAS No. 72928-56-4

Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester

Cat. No.: B12710100
CAS No.: 72928-56-4
M. Wt: 474.6 g/mol
InChI Key: DVZYCDSTDIGEFM-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate is an organic compound with the molecular formula C30H34O5. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate typically involves the esterification reaction between 4-butylphenol and 4-(4-hexyloxybenzoyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of liquid crystals for display technologies and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis, releasing the active components that exert biological effects. The aromatic rings in the compound may also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butylphenyl 4-(4-methoxybenzoyloxy)benzoate
  • 4-Butylphenyl 4-(4-ethoxybenzoyloxy)benzoate
  • 4-Butylphenyl 4-(4-propoxybenzoyloxy)benzoate

Uniqueness

4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate is unique due to its hexyloxy substituent, which imparts distinct physical and chemical properties. This substituent enhances the compound’s solubility in organic solvents and its ability to form liquid crystalline phases, making it particularly valuable in the development of advanced materials for electronic and optical applications.

Properties

CAS No.

72928-56-4

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

[4-(4-butylphenoxy)carbonylphenyl] 4-hexoxybenzoate

InChI

InChI=1S/C30H34O5/c1-3-5-7-8-22-33-26-18-12-24(13-19-26)29(31)35-28-20-14-25(15-21-28)30(32)34-27-16-10-23(11-17-27)9-6-4-2/h10-21H,3-9,22H2,1-2H3

InChI Key

DVZYCDSTDIGEFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC

Origin of Product

United States

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